molecular formula C11H9Br3O3 B14085446 2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoicacid

2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoicacid

Cat. No.: B14085446
M. Wt: 428.90 g/mol
InChI Key: OFOLFQGEFCPGFX-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid is a chemical compound with the molecular formula C11H9Br3O3 and a molecular weight of 428.9 g/mol . This compound is known for its unique structure, which includes a butenoic acid backbone substituted with a tribromophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid typically involves the reaction of 2,4,6-tribromophenol with a suitable butenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of flame retardants and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid is unique due to its specific butenoic acid backbone and the presence of a tribromophenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H9Br3O3

Molecular Weight

428.90 g/mol

IUPAC Name

2-methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid

InChI

InChI=1S/C11H9Br3O3/c1-6(11(15)16)2-3-17-10-8(13)4-7(12)5-9(10)14/h2,4-5H,3H2,1H3,(H,15,16)

InChI Key

OFOLFQGEFCPGFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1Br)Br)Br)C(=O)O

Origin of Product

United States

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